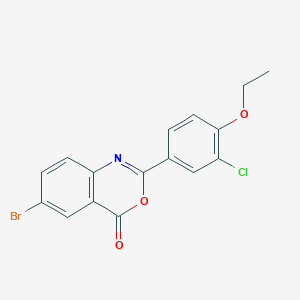![molecular formula C17H29NO B5159626 N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBUPH is a chemical compound that belongs to the family of butanamines. It is a white crystalline powder that is soluble in water and organic solvents. tBUPH has been synthesized and studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. The chemical structure of tBUPH is shown below:
Wirkmechanismus
The mechanism of action of tBUPH involves its interaction with GPCRs and neurotransmitter receptors. tBUPH binds to the receptors and modulates their activity, leading to changes in cellular signaling pathways. The exact mechanism of action of tBUPH varies depending on the specific receptor it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBUPH depend on the specific receptor it interacts with. In general, tBUPH has been shown to modulate the activity of certain GPCRs and neurotransmitter receptors, leading to changes in cellular signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tBUPH is its selectivity for certain receptors. This selectivity makes it a useful tool for studying the activity of specific receptors and their downstream signaling pathways. Another advantage of tBUPH is its potential as a lead compound for drug discovery. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs.
One limitation of tBUPH is its complex synthesis method. The multistep process required to synthesize tBUPH can be challenging and requires careful attention to detail. Another limitation of tBUPH is its potential for off-target effects. Because tBUPH interacts with multiple receptors, it can have unintended effects on cellular processes.
Zukünftige Richtungen
There are many potential future directions for the study of tBUPH. One direction is the development of new drugs based on tBUPH. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Another direction is the study of tBUPH in combination with other compounds. The combination of tBUPH with other compounds could lead to synergistic effects and enhance its potential as a tool for studying cellular processes.
Finally, the study of tBUPH in vivo could provide valuable insights into its potential as a therapeutic agent. Animal studies could help to determine the safety and efficacy of tBUPH and provide a basis for the development of new drugs based on this compound.
Conclusion
In conclusion, tBUPH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively modulate the activity of certain receptors makes it a promising lead compound for drug discovery, and its use as a tool in chemical biology and neuroscience has provided valuable insights into cellular processes. While there are limitations to its use, the study of tBUPH holds promise for the development of new drugs and the advancement of scientific knowledge.
Synthesemethoden
The synthesis of tBUPH involves the reaction of 2-tert-butylphenol with 3-chloropropylamine and n-butyllithium. The reaction yields tBUPH as the final product. The synthesis of tBUPH is a multistep process that requires careful attention to detail and precise control over the reaction conditions.
Wissenschaftliche Forschungsanwendungen
TBUPH has been studied for its potential applications in various fields. In drug discovery, tBUPH has been screened for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in cell signaling and are targets for many drugs. tBUPH has been shown to selectively modulate the activity of certain GPCRs, making it a promising lead compound for drug discovery.
In chemical biology, tBUPH has been used as a tool to study protein-ligand interactions. tBUPH can be conjugated to proteins and used to probe the binding sites of small molecules. This approach has been used to identify new ligands for proteins and to study the mechanisms of protein-ligand interactions.
In neuroscience, tBUPH has been studied for its potential applications in the treatment of neurological disorders. tBUPH has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising lead compound for the development of new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-[3-(2-tert-butylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-6-12-18-13-9-14-19-16-11-8-7-10-15(16)17(2,3)4/h7-8,10-11,18H,5-6,9,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFCSDQLHMDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)



![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)


![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)

